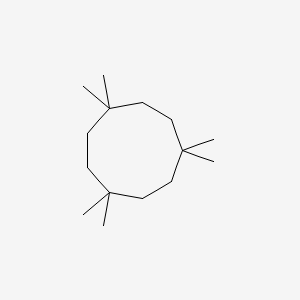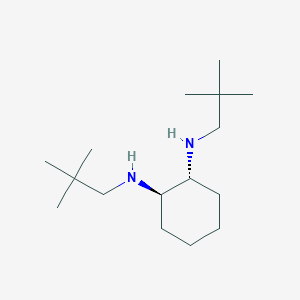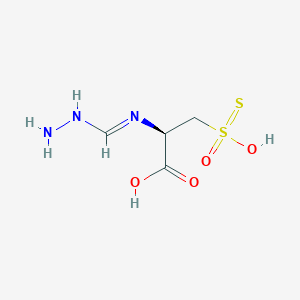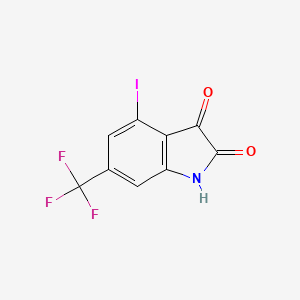![molecular formula C13H25ClSi B14260588 Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- CAS No. 161371-72-8](/img/structure/B14260588.png)
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- is a specialized organosilicon compound It features a silicon atom bonded to a chlorine atom, two methyl groups, and a complex organic substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- typically involves the reaction of a chlorosilane with an appropriate organic substrate. One common method involves the reaction of chlorodimethylsilane with 1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include steps for purification, such as distillation or chromatography, to remove any impurities.
化学反应分析
Types of Reactions
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form new organosilicon compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: Reaction with water can lead to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common reagents for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various organosilicon compounds can be formed.
Oxidation Products: Silanols and other oxidized derivatives.
Hydrolysis Products: Silanols and hydrochloric acid.
科学研究应用
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and coatings.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a surface modifier for various substrates.
作用机制
The mechanism of action of silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- involves its ability to form strong bonds with other atoms, particularly carbon and oxygen. This allows it to act as a versatile building block in organic synthesis. The silicon-chlorine bond is particularly reactive, making it suitable for various substitution reactions.
相似化合物的比较
Similar Compounds
Chlorodimethylsilane: A simpler compound with similar reactivity but lacking the complex organic substituent.
Trimethylsilyl Chloride: Another chlorosilane with three methyl groups instead of the complex organic group.
Dimethyldichlorosilane: Contains two chlorine atoms and is used in the synthesis of siloxane polymers.
Uniqueness
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- is unique due to its complex organic substituent, which imparts specific properties and reactivity. This makes it particularly useful in applications where tailored reactivity and functionality are required.
属性
CAS 编号 |
161371-72-8 |
|---|---|
分子式 |
C13H25ClSi |
分子量 |
244.87 g/mol |
IUPAC 名称 |
chloro-(1-cyclopent-3-en-1-yl-3,3-dimethylbutyl)-dimethylsilane |
InChI |
InChI=1S/C13H25ClSi/c1-13(2,3)10-12(15(4,5)14)11-8-6-7-9-11/h6-7,11-12H,8-10H2,1-5H3 |
InChI 键 |
XRTSJZOQKARPOV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C1CC=CC1)[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)




![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)


![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)



![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)

